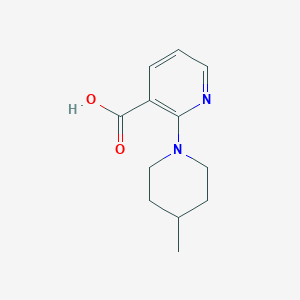

2-(4-Methyl-1-piperidinyl)nicotinic acid

Description

Contextualization of 2-(4-Methyl-1-piperidinyl)nicotinic acid within Pyridine (B92270) Carboxylic Acid and Substituted Piperidine (B6355638) Chemical Space

This compound is classified as a derivative of nicotinic acid, which is pyridine-3-carboxylic acid. The core of the molecule is the pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. This ring is functionalized with a carboxylic acid group at the 3-position and a 4-methylpiperidine (B120128) group at the 2-position.

The piperidine component is a saturated six-membered nitrogen-containing heterocycle. In this specific molecule, the piperidine ring is substituted with a methyl group at the 4-position and is attached to the nicotinic acid core via its nitrogen atom. This linkage is the result of a substitution reaction on the pyridine ring.

The chemical properties of this compound are dictated by the interplay of its constituent parts: the aromatic and acidic nature of the nicotinic acid core, and the basic and aliphatic character of the substituted piperidine ring.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Nicotinic Acid (Pyridine-3-carboxylic acid) |

| Substituent at C2 | 4-Methyl-1-piperidinyl group |

| Substituent at C3 | Carboxylic acid group |

| Piperidine Substitution | Methyl group at the 4-position |

| Linkage | C-N bond between the pyridine ring and the piperidine nitrogen |

Academic Importance and Research Rationale for Substituted Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long history of use in medicine, primarily for their ability to modulate lipid profiles. nih.gov However, the therapeutic applications of nicotinic acid itself are often limited by side effects. This has spurred extensive research into the synthesis and evaluation of nicotinic acid derivatives with the aim of improving efficacy and tolerability. nih.govmdpi.com

The academic importance of substituted nicotinic acid derivatives lies in their potential to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. omicsonline.orgnih.gov The substitution pattern on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its pharmacokinetic and pharmacodynamic profiles. The introduction of various substituents allows for the fine-tuning of a molecule's interaction with biological targets. nih.gov

Historical Context of Related Nicotinic Acid Derivatives and Piperidine-Containing Structures

The history of nicotinic acid dates back to its initial synthesis in 1867 through the oxidation of nicotine. libretexts.org Its nutritional importance as a preventative factor for pellagra was established in the early 20th century. researchgate.net The discovery of its lipid-lowering effects in the 1950s opened a new chapter in its therapeutic use. nih.gov

The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. nih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.gov The conformational flexibility of the piperidine ring allows it to present substituents in specific spatial orientations, which is crucial for binding to biological targets. Piperidine derivatives have found applications in a multitude of therapeutic areas, including as analgesics, antipsychotics, and antihistamines. nih.gov

The combination of nicotinic acid and piperidine moieties in a single molecule is a strategy employed in drug discovery to explore new chemical space and potentially achieve novel or improved pharmacological profiles.

Table 2: Timeline of Key Discoveries

| Year | Discovery |

| 1867 | Nicotinic acid first synthesized. libretexts.org |

| 1912 | Casimir Funk isolates nicotinic acid from rice polishings. researchgate.net |

| 1937 | Conrad Elvehjem identifies nicotinic acid as the pellagra-preventing factor. researchgate.net |

| 1955 | Rudolf Altschul discovers the cholesterol-lowering effects of nicotinic acid. nih.gov |

Research Findings on this compound and Analogues

While specific research literature dedicated exclusively to this compound is not extensively available, its chemical nature allows for informed postulations regarding its synthesis and properties based on established chemical principles and studies on analogous compounds.

Synthesis Approaches

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. A common starting material for such a synthesis is 2-chloronicotinic acid. In this reaction, the nitrogen atom of 4-methylpiperidine acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chloro leaving group. The presence of the electron-withdrawing carboxylic acid group on the pyridine ring facilitates this nucleophilic attack.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and reaction temperature would be critical parameters to optimize the reaction yield.

Table 3: Plausible Retrosynthetic Analysis

| Target Molecule | Precursors | Reaction Type |

| This compound | 2-Chloronicotinic acid and 4-Methylpiperidine | Nucleophilic Aromatic Substitution (SNAr) |

Chemical and Spectroscopic Properties

The chemical properties of this compound are expected to be a composite of its constituent functional groups. The carboxylic acid group imparts acidic properties, allowing it to form salts with bases. The piperidine nitrogen is basic and can be protonated to form a salt. The molecule is therefore amphoteric.

The spectroscopic properties can be predicted based on its structure.

1H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, the protons of the piperidine ring, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the nicotinic acid core.

13C NMR: The spectrum would display distinct signals for the carbon atoms of the pyridine ring, the carboxylic acid carbonyl, and the carbons of the 4-methylpiperidine moiety.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching vibrations, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the piperidine ring.

Table 4: Predicted Spectroscopic Data Ranges

| Spectroscopy | Predicted Features |

| 1H NMR | Aromatic protons (δ 7.0-8.5 ppm), Piperidine protons (δ 1.5-3.5 ppm), Methyl protons (δ ~1.0 ppm), Carboxylic acid proton (broad, δ >10 ppm) |

| 13C NMR | Carbonyl carbon (δ ~170 ppm), Aromatic carbons (δ 120-160 ppm), Piperidine carbons (δ 20-60 ppm), Methyl carbon (δ ~20 ppm) |

| IR (cm-1) | O-H (broad, 2500-3300), C=O (~1700), C-N (~1200), Aromatic C-H (~3000-3100), Aliphatic C-H (~2800-3000) |

This compound is a compound of academic interest due to its hybrid structure, which combines the well-established pharmacophores of nicotinic acid and piperidine. While specific research on this exact molecule is limited in the public domain, its synthesis and properties can be reasonably inferred from the extensive body of knowledge on related pyridine carboxylic acids and substituted piperidines. Further investigation into this and similar compounds could yield novel molecules with interesting biological activities, contributing to the ongoing efforts in the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-4-7-14(8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXHFIVPZXGKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 4 Methyl 1 Piperidinyl Nicotinic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(4-methyl-1-piperidinyl)nicotinic acid identifies the primary disconnection at the C-N bond linking the piperidine (B6355638) and pyridine (B92270) rings. This bond is strategically formed late in the synthesis, suggesting a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction as the key bond-forming step. This approach logically breaks the target molecule down into two principal building blocks: a suitably activated nicotinic acid derivative and 4-methylpiperidine (B120128).

The nicotinic acid component is envisioned as a 2-halonicotinic acid, most commonly 2-chloronicotinic acid, which serves as an electrophilic partner in the reaction. wikipedia.orgresearchgate.net The halogen at the 2-position activates the pyridine ring for nucleophilic attack by the secondary amine of the piperidine moiety. Consequently, the synthesis plan focuses on the independent preparation of these two key fragments followed by their strategic coupling.

Key Retrosynthetic Disconnections:

| Disconnection Point | Reaction Type Envisioned | Precursor Fragments |

| Pyridine C2-N Bond | Nucleophilic Aromatic Substitution / C-N Cross-Coupling | 2-Chloronicotinic Acid & 4-Methylpiperidine |

| Nicotinic Acid Core | Oxidation / Cyclization | 3-Picoline or Acrolein derivatives |

| 4-Methylpiperidine Core | Catalytic Hydrogenation | 4-Methylpyridine (B42270) |

Synthetic Pathways for the Nicotinic Acid Heterocycle

The nicotinic acid core, specifically the required 2-chloronicotinic acid precursor, can be synthesized through several established routes. wikipedia.org These pathways often begin with more common pyridine derivatives and introduce the necessary functional groups through a sequence of reactions.

One common industrial method for producing nicotinic acid involves the oxidation of pyridine compounds that have a substituent in the beta-position (3-position). google.com Starting materials like 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine (B142974) can be oxidized using agents such as nitric acid, potassium permanganate, or through catalytic gas-phase oxidation. google.comnih.govresearchgate.net

To obtain the crucial 2-chloro-substituted intermediate, several specific methods are employed:

From 2-Hydroxynicotinic Acid: The hydroxyl group of 2-hydroxynicotinic acid can be replaced with a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

From Nicotinic Acid N-oxide: Nicotinic acid can be oxidized to its N-oxide, which then undergoes chlorination at the 2-position. wikipedia.org

Cyclization Reactions: Tandem reactions involving the cyclization of various acrolein derivatives can also yield the 2-chloronicotinic acid structure. wikipedia.org

Direct Chlorination: While challenging, direct chlorination of nicotinic acid can be achieved, though it often leads to mixtures of products. Ortholithiation followed by quenching with a chlorine source offers a more controlled approach.

A synthetic route to a related compound, 2-methyl nicotinate, involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with β-aminocrotonic acid ester, showcasing an alternative cyclization strategy to form the pyridine ring. google.com

Synthesis of the 4-Methyl-1-piperidinyl Moiety

The 4-methylpiperidine moiety is a vital nucleophilic component in the synthesis. It is most commonly prepared via the catalytic hydrogenation of 4-methylpyridine (also known as γ-picoline). guidechem.comchemicalbook.com This reduction of the aromatic pyridine ring to a saturated piperidine ring is a high-yield process.

The reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. guidechem.com Various catalysts have been shown to be effective, with choices influencing reaction conditions such as temperature and pressure.

Catalysts and Conditions for 4-Methylpyridine Hydrogenation guidechem.com

| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Reaction Time |

| Ruthenium/Platinum | Carbon (C) | 2.5 | 90 | 80 minutes |

| Ruthenium | Carbon (C) | - | - | - |

| Platinum | Carbon (C) | - | - | - |

The process involves dissolving 4-methylpyridine in a suitable solvent, such as methanol, and reacting it with hydrogen gas in an autoclave containing the catalyst. guidechem.com The resulting 4-methylpiperidine is then isolated after catalyst filtration and solvent removal.

Coupling Methodologies for C-N Bond Formation and Carboxylic Acid Functionalization

The pivotal step in assembling the target molecule is the formation of the C-N bond between the nicotinic acid and 4-methylpiperidine fragments.

C-N Bond Formation: The most direct approach is a nucleophilic aromatic substitution (SNAr) reaction. Here, 2-chloronicotinic acid reacts with 4-methylpiperidine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride ion by the piperidine nitrogen. This reaction is often carried out in a suitable solvent at elevated temperatures. Research on the synthesis of similar structures, like 2-morpholinonicotinic acid, demonstrates this strategy, where 2-chloronicotinic acid is reacted with morpholine. researchgate.netatlantis-press.comresearchgate.net

Alternatively, modern cross-coupling reactions offer powerful and versatile methods for C-N bond formation. These include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (2-chloronicotinic acid) and an amine (4-methylpiperidine). researchgate.net

Chan-Evans-Lam (CEL) Coupling: A copper-catalyzed reaction that can couple amines with aryl boronic acids. nih.govnih.gov This would require converting one of the precursors into a boronic acid derivative.

Ullmann Condensation: A classical copper-catalyzed reaction, though it often requires harsh reaction conditions. researchgate.net

Carboxylic Acid Functionalization: The carboxylic acid group on the nicotinic acid ring can be sensitive during the coupling reaction. Therefore, it is often protected as an ester (e.g., a methyl or ethyl ester) prior to the C-N bond formation step. researchgate.net The synthesis of 2-morpholinonicotinic acid, for instance, involves an initial esterification of 2-chloronicotinic acid, followed by the nucleophilic substitution with morpholine, and a final hydrolysis step to liberate the carboxylic acid. researchgate.netatlantis-press.com

Common methods for this functionalization include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄) is a standard procedure for forming esters like methyl nicotinate. chemicalbook.com

Hydrolysis: The ester is converted back to the carboxylic acid, typically by saponification using a base like sodium hydroxide, followed by acidification.

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical when designing and creating chiral analogues or derivatives. mdpi.com Chiral centers can be introduced on either the piperidine ring or on substituents of the nicotinic acid core.

Approaches to stereoselectively synthesize substituted piperidine derivatives, which could be used as analogues, include:

Asymmetric Hydrogenation: Chiral catalysts can be used for the hydrogenation of substituted pyridines to yield enantiomerically enriched piperidines. mdpi.com

Cyclization of Chiral Precursors: Intramolecular cyclization of acyclic precursors containing existing stereocenters is a powerful strategy. For example, gold-catalyzed cyclization of chiral N-homopropargyl amides can lead to stereodefined piperidines. nih.gov

Resolution: Racemic mixtures of chiral piperidine derivatives can be separated into their constituent enantiomers using chiral resolving agents or chiral chromatography.

These stereoselective methods are essential for synthesizing specific stereoisomers of analogues to investigate structure-activity relationships in medicinal chemistry contexts. google.comrsc.org

Isolation and Purification Techniques for Academic Research

The isolation and purification of the final compound and its intermediates are crucial for obtaining materials of high purity for characterization and further studies. Given the chemical nature of this compound—a zwitterionic compound at its isoelectric point, containing both a basic piperidine nitrogen and an acidic carboxylic acid group—a combination of techniques is typically employed.

Acid-Base Extraction: This technique can be used to separate the product from non-ionizable impurities. By adjusting the pH of the aqueous solution, the compound can be selectively extracted into an organic solvent or precipitated out of the aqueous phase.

Recrystallization: This is a primary method for purifying solid organic compounds. google.com Crude nicotinic acid, for example, is often purified by recrystallization from hot water. orgsyn.org The choice of solvent is critical and depends on the solubility profile of the compound. Treatment with activated carbon can be used during recrystallization to remove colored impurities. google.com

Chromatography: For more challenging purifications or for separating mixtures of closely related analogues, column chromatography is the method of choice. Silica gel is a common stationary phase for compounds of moderate polarity. For ionizable compounds, ion-exchange chromatography can also be an effective technique.

Filtration and Washing: In cases where the product precipitates from the reaction mixture, it can be isolated by simple filtration and washed with appropriate solvents to remove residual starting materials and byproducts. For instance, nicotinamide (B372718) can be purified from nicotinic acid by suspending the mixture in a solvent like benzene (B151609) where an added amine forms a soluble salt with the acid, allowing the pure amide to be filtered off. google.com

Synthesis of Structural Analogues and Derivatives for Systematic Investigation

To conduct systematic investigations, such as structure-activity relationship (SAR) studies, a variety of structural analogues and derivatives of the parent compound can be synthesized. These modifications can be targeted at three main regions of the molecule: the piperidine ring, the nicotinic acid core, and the carboxylic acid functional group.

Potential Modifications for Analogue Synthesis

| Molecular Region | Type of Modification | Examples | Rationale |

| Piperidine Moiety | Substitution | Replace 4-methylpiperidine with piperidine, 3-methylpiperidine, 4-ethylpiperidine, or piperidin-4-ol. | Probe steric and electronic requirements at the 4-position. |

| Ring Variation | Replace piperidine with other cyclic amines like morpholine, piperazine (B1678402), or pyrrolidine. | Investigate the impact of ring size and heteroatom composition. | |

| Nicotinic Acid Core | Ring Substitution | Introduce substituents (e.g., F, Cl, OMe) at the 4, 5, or 6-positions of the pyridine ring. | Modulate the electronic properties and conformation of the pyridine ring. |

| Carboxylic Acid | Functional Group | Convert the carboxylic acid to an ester (methyl, ethyl), an amide (primary, secondary), or a nitrile. | Alter polarity, hydrogen bonding capacity, and metabolic stability. |

The synthesis of these analogues would follow similar strategies as outlined above, utilizing appropriately substituted starting materials. For example, synthesizing a 4-aminonicotinic acid derivative would involve starting with a 4-substituted nicotinic acid precursor. rsc.org The synthesis of piperidinyl piperidine analogues has also been described as a strategy for developing compounds with specific biological activities. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Methyl 1 Piperidinyl Nicotinic Acid and Its Analogues

Design Rationale for SAR Investigations of Piperidine-Nicotinic Acid Hybrids

The design of hybrid molecules that combine two or more pharmacophoric units into a single entity is a well-established strategy in drug discovery. mdpi.com The rationale behind hybridizing a piperidine (B6355638) moiety with a nicotinic acid scaffold is to leverage the distinct properties of each component to create a novel chemical entity with potentially enhanced or unique biological activities.

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous pharmaceuticals across various therapeutic areas. mdpi.comresearchgate.net The piperidine ring can serve as a versatile scaffold to orient substituents in three-dimensional space, influencing binding to biological targets. nih.govwhiterose.ac.uk Its basic nitrogen can participate in crucial ionic interactions with receptors or enzymes. nih.gov

Nicotinic acid (niacin, vitamin B3) and its derivatives are known for their pharmacological effects, including lipid-lowering and vasodilatory properties, mediated through specific receptors. chemistryjournal.netmdpi.com The carboxylic acid group is a key feature, often involved in hydrogen bonding or salt bridge formation at the active site of a target protein.

Positional and Substituent Effects on Biological Activity within the Piperidine Ring

The piperidine ring in 2-(4-Methyl-1-piperidinyl)nicotinic acid offers several positions for modification, with the substituent's nature, size, and position significantly influencing biological activity. The 4-methyl group in the parent compound is a key feature to investigate.

The position of the substituent on the piperidine ring is critical. For instance, moving the methyl group from the 4-position to the 2- or 3-position could alter the molecule's conformation and how it presents its pharmacophoric features to a target. The size and nature of the substituent at the 4-position are also crucial. Replacing the methyl group with larger alkyl groups, polar functional groups (e.g., hydroxyl, amino), or lipophilic moieties can dramatically affect potency and selectivity.

| Modification on Piperidine Ring | Observed/Hypothesized Effect on Activity |

| Positional Isomers | |

| 2-Methyl | May introduce steric hindrance, potentially decreasing binding affinity. |

| 3-Methyl | Could alter the preferred conformation of the piperidine ring, impacting biological activity. |

| Substituent Variation at 4-Position | |

| Hydrogen (unsubstituted) | Removal of the methyl group could lead to a loss of hydrophobic interaction, possibly reducing potency. |

| Ethyl or larger alkyl groups | Increased lipophilicity might enhance cell permeability or hydrophobic interactions, but could also lead to reduced selectivity. |

| Hydroxyl (-OH) | Introduction of a polar group could form new hydrogen bonds, potentially increasing affinity if a suitable donor/acceptor is present in the target's binding site. |

| Phenyl | A bulky aromatic substituent could provide additional π-π stacking interactions, significantly altering the binding mode and potency. |

This table is generated based on general principles of medicinal chemistry and SAR studies of related piperidine-containing compounds.

Influence of Modifications to the Nicotinic Acid Core

The nicotinic acid portion of the molecule provides an aromatic system and a carboxylic acid group, both of which are important for biological activity. Modifications to this core can be categorized into changes in the pyridine (B92270) ring and alterations to the carboxylic acid moiety.

Pyridine Ring Modifications: Substituents on the pyridine ring can modulate the electronic properties of the ring and the acidity of the carboxylic acid. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can influence the molecule's pKa and its ability to interact with biological targets. researchgate.net For example, in a series of 2-substituted phenyl derivatives of nicotinic acid, compounds with a 2-bromophenyl substituent showed distinctive analgesic and anti-inflammatory activities. nih.govsemanticscholar.orgresearchgate.net

Carboxylic Acid Modifications: The carboxylic acid group is often a key interaction point. Esterification or conversion to an amide can probe the necessity of the acidic proton and the anionic charge for activity. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as a tetrazole, can also be explored to improve metabolic stability or pharmacokinetic properties while maintaining the key acidic interaction.

| Modification on Nicotinic Acid Core | Observed/Hypothesized Effect on Activity |

| Pyridine Ring Substitution | |

| 5-Chloro or 5-Fluoro | Electron-withdrawing groups can increase the acidity of the carboxylic acid, potentially altering binding affinity. |

| 6-Methoxy | An electron-donating group may decrease the acidity and could introduce new steric or electronic interactions. |

| Carboxylic Acid Bioisosteres | |

| Methyl Ester (-COOCH₃) | Neutralizing the charge may lead to a loss of a key ionic interaction, likely reducing or abolishing activity. |

| Amide (-CONH₂) | Can act as a hydrogen bond donor and acceptor, but lacks the negative charge of the carboxylate. |

| Tetrazole | A common carboxylic acid bioisostere that provides an acidic proton and a delocalized negative charge, potentially retaining activity with improved properties. |

This table is generated based on general principles of medicinal chemistry and SAR studies of related nicotinic acid derivatives.

Research on thionicotinic acid derivatives has shown that the carboxylic acid is a potent vasorelaxant, while its corresponding amide and nitrile analogues have different activity profiles. mdpi.com This highlights the critical role of the carboxylic acid functionality.

Stereochemical Considerations in Structure-Activity Relationships

When chirality is introduced into a molecule, it is common for the biological activity to reside primarily in one enantiomer or for the enantiomers to have different pharmacological profiles. In the case of analogues of this compound, stereochemistry can arise from substitutions on the piperidine ring or on side chains.

For example, if the methyl group on the piperidine ring were at the 2- or 3-position, a chiral center would be created. The absolute configuration (R or S) at this center would dictate the three-dimensional arrangement of the substituent and could have a profound impact on how the molecule fits into a chiral binding site of a protein. It is well-documented that stereochemistry plays a pivotal role in the biological activity of chiral natural compounds and their derivatives. unimi.it

The stereochemical effect on the biological activities of piperidin-4-one derivatives has been studied, demonstrating that the spatial orientation of substituents is a key determinant of their antibacterial, antifungal, and anthelmintic properties. nih.gov Similarly, for calcium channel blockers containing a dihydropyridine (B1217469) ring, the biological activity was found to depend mainly on the absolute configuration at a stereogenic center in the dihydropyridine ring. nih.gov

| Stereochemical Feature | Potential Impact on Activity |

| Chirality at C2 of Piperidine | The (R) and (S) enantiomers could exhibit significant differences in binding affinity and efficacy due to differential interactions with a chiral receptor pocket. One enantiomer may be significantly more potent than the other. |

| Chirality at C3 of Piperidine | Similar to C2 substitution, the stereochemistry at C3 would lead to distinct spatial arrangements of the substituent, influencing the molecule's interaction with its biological target. |

| Diastereomers (e.g., cis/trans) | If a second substituent were added to the piperidine ring, cis and trans diastereomers would be possible. These diastereomers would have different shapes and could exhibit vastly different biological activities. |

This table is generated based on established principles of stereochemistry in pharmacology.

Comparative Analysis with Related Piperidine and Nicotinic Acid Scaffolds

To understand the unique SAR of this compound, it is useful to compare it with other related scaffolds.

Comparison with other Piperidine-containing Scaffolds: The nature of the linker between the piperidine and the aromatic ring is crucial. In the title compound, the piperidine is directly attached to the nicotinic acid at the 2-position. In other series, a piperazine (B1678402) ring might be used instead of piperidine, or a longer linker might be employed. For example, in a study of histamine (B1213489) H3 receptor agonists, piperidine derivatives showed moderate to high affinity, whereas the corresponding piperazine derivatives had low or no affinity, highlighting the importance of the specific heterocyclic ring. nih.gov

Comparison with other Nicotinic Acid Scaffolds: The position of the piperidine substituent on the pyridine ring is a key determinant of activity. Isomers where the piperidinyl group is at the 3- or 4-position of the nicotinic acid would likely have very different biological profiles due to the altered spatial relationship between the basic nitrogen and the carboxylic acid. In studies of nociceptin (B549756) opioid receptor ligands, 2-substituted N-piperidinyl indoles showed significantly different binding and functional profiles compared to their 3-substituted analogues. nih.gov

The analysis of different scaffolds reveals that even subtle changes, such as replacing a piperidine with a piperazine or altering the substitution pattern on the aromatic ring, can lead to profound changes in biological activity. This underscores the specific and often finely tuned nature of drug-receptor interactions.

Preclinical Pharmacological Investigations of 2 4 Methyl 1 Piperidinyl Nicotinic Acid

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the interaction of a compound with biological systems at the molecular and cellular level.

Receptor Binding and Functional Assays (e.g., nicotinic acetylcholine (B1216132) receptors, G-protein coupled receptors, opioid receptors)

A thorough review of scientific databases and literature did not yield specific data concerning the receptor binding profile or functional activity of 2-(4-Methyl-1-piperidinyl)nicotinic acid. There are no available studies detailing its affinity or efficacy (agonist, antagonist, or modulator activity) at key receptor families such as nicotinic acetylcholine receptors, G-protein coupled receptors (GPCRs), or opioid receptors.

Enzyme Inhibition Profiling (e.g., carbonic anhydrase, 11β-HSD1, c-Met, RIPK1, BTK, TRPC6, histone demethylase)

There is no specific information available in the reviewed literature detailing the inhibitory activity of this compound against the listed panel of enzymes, including carbonic anhydrase, 11β-HSD1, c-Met, RIPK1, BTK, TRPC6, or histone demethylases.

Cellular Target Engagement and Pathway Modulation Studies

No published studies were identified that investigate the cellular target engagement of this compound. Consequently, data on its ability to enter cells, bind to an intracellular target, and modulate specific cellular signaling pathways are not available.

In Vitro Absorption, Distribution, Metabolism (ADM) Assessments (e.g., metabolic stability in liver microsomes, permeability across cellular barriers like Caco-2, MDCK-MDR1 for blood-brain barrier prediction)

Specific experimental data on the in vitro ADM properties of this compound are not available in the public domain. Key assessments, such as metabolic stability in human, rat, or mouse liver microsomes, have not been published for this specific compound. Furthermore, there are no available results from permeability assays using cellular barriers like Caco-2 cells, which model intestinal absorption, or MDCK-MDR1 cells, which are used to predict penetration across the blood-brain barrier. nih.govevotec.comnih.govsygnaturediscovery.comresearchgate.netbioduro.comnih.govmdpi.com

In Vivo Studies in Animal Models

In vivo studies in animal models are critical for understanding the systemic effects of a compound.

Investigation of Behavioral and Physiological Effects in Rodent Models (e.g., antinociception, anti-inflammation, neuropharmacology, cognition)

A comprehensive search of the scientific literature found no specific in vivo studies conducted on this compound in rodent models. Therefore, there is no available information regarding its potential effects on pain (antinociception), inflammation, cognitive function, or its general neuropharmacological profile in a whole-animal system. nih.govnih.gov

Despite a comprehensive search for preclinical pharmacological data on the chemical compound "this compound," no specific studies detailing its pharmacodynamic evaluation in disease-relevant animal models or its target validation and mechanism of action in animal models could be located.

Searches were conducted using the chemical name and its CAS number (460363-49-9) across multiple scientific databases. The search results did not yield any peer-reviewed articles, preclinical study reports, or other scholarly documents containing the specific information required to populate the requested article sections.

The information available pertains to related but structurally distinct compounds, such as nicotinic acid (niacin) and other derivatives. However, in strict adherence to the user's instructions to focus solely on "this compound," this related information cannot be used to generate the requested content.

Therefore, it is not possible to provide an article on the preclinical pharmacological investigations of "this compound" as outlined, due to the absence of available scientific literature on this specific compound.

Theoretical and Computational Chemistry Studies of 2 4 Methyl 1 Piperidinyl Nicotinic Acid

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

For molecules containing a nicotinic acid moiety, the HOMO is often localized over the electron-rich pyridine (B92270) ring and the piperidinyl nitrogen, while the LUMO tends to be distributed across the electron-deficient carboxylic acid group and the pyridine ring. This separation of orbitals facilitates intramolecular charge transfer (ICT), a key feature in the bioactivity of many molecules. nih.gov DFT calculations can precisely map these orbitals and quantify the energy gap, as illustrated in the table below, which shows representative values for related structures.

Interactive Table: Representative Frontier Orbital Energies

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Indicates electron-donating capability |

| LUMO Energy | -2.0 to -1.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 5.0 | Correlates with chemical stability and reactivity |

Note: These are typical calculated values for analogous aromatic and heterocyclic compounds and serve as an estimation for 2-(4-Methyl-1-piperidinyl)nicotinic acid.

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. Red regions on the MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), which are susceptible to nucleophilic attack.

In this compound, the MEP surface would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine ring. Conversely, the hydrogen atom of the carboxyl group and the hydrogens on the piperidine (B6355638) ring would exhibit a positive potential (blue). This information is crucial for understanding non-covalent interactions like hydrogen bonding, which are vital for ligand-receptor binding.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for identifying potential biological targets and understanding binding mechanisms.

For derivatives of nicotinic acid and piperidine, a primary target of interest is the nicotinic acetylcholine (B1216132) receptor (nAChR), a type of ligand-gated ion channel. nih.gov Docking studies involving similar piperidine-based compounds have shown that the protonated piperidine nitrogen often forms a key ionic interaction or hydrogen bond with acidic residues (like aspartate or glutamate) in the receptor's binding pocket. The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as tryptophan or tyrosine. nih.gov

The binding affinity is quantified by a docking score, which estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction.

Interactive Table: Key Interactions in Ligand-Receptor Docking

| Interaction Type | Ligand Moiety | Receptor Residue Examples | Significance |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (O, OH) | Serine, Threonine, Asparagine | Directional interaction, key for specificity |

| Ionic Interaction | Piperidinyl Nitrogen (protonated) | Aspartate, Glutamate | Strong, long-range electrostatic attraction |

| π-π Stacking | Pyridine Ring | Tryptophan, Tyrosine, Phenylalanine | Stabilizes binding through aromatic ring overlap |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity.

Developing a QSAR model for a class of compounds like piperidinyl-nicotinic acids would involve:

Dataset Collection : Assembling a group of similar molecules with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation : Computing a large number of molecular descriptors, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy).

Model Building : Using statistical methods like Multiple Linear Regression (MLR) to create an equation linking the most relevant descriptors to the observed activity. nih.gov

Validation : Rigorously testing the model's predictive power.

For related piperazine (B1678402) and piperidine derivatives, QSAR studies have shown that a combination of steric, electrostatic, and topological descriptors often governs their activity. For example, a model might indicate that increased steric bulk in one part of the molecule decreases activity, while a higher electrostatic potential in another region enhances it.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Systems

Conformational Analysis

The 3D shape, or conformation, of a molecule is not static and is crucial for its ability to bind to a receptor. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. For this compound, key considerations include the orientation of the methyl group on the piperidine ring and the rotational barrier between the piperidine and pyridine rings.

Studies on 4-substituted piperidines have established that the substituent (in this case, the methyl group) can exist in either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. Molecular mechanics calculations are often used to quantify the energy difference between these conformers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a molecule-receptor complex over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the ligand and receptor move and adapt to each other, the stability of their interactions, and the role of surrounding water molecules. An MD simulation of this compound bound to a target receptor could be used to:

Assess the stability of the binding pose predicted by docking.

Identify key hydrogen bonds and other interactions that persist over time.

Calculate the binding free energy with higher accuracy than docking scores alone.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum of a proposed structure with the experimental data, researchers can confirm its identity. Theoretical calculations for this compound would predict distinct signals for the protons and carbons of the pyridine and piperidine rings.

IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed experimental peaks.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculations provide the absorption wavelength (λmax) and oscillator strength for each transition, typically corresponding to π → π* transitions within the aromatic pyridine ring.

Interactive Table: Predicted Spectroscopic Data Ranges

| Spectrum | Functional Group | Predicted Wavenumber (cm⁻¹)/Shift (ppm)/Wavelength (nm) |

|---|---|---|

| IR | Carboxylic Acid C=O stretch | 1700-1750 cm⁻¹ |

| IR | Aromatic C=C/C=N stretch | 1550-1650 cm⁻¹ |

| ¹H NMR | Carboxylic Acid OH | 10-13 ppm |

| ¹H NMR | Pyridine Ring H | 7.5-9.0 ppm |

| ¹³C NMR | Carboxylic Acid C=O | 165-175 ppm |

| UV-Vis | π → π* transition | 260-280 nm |

Note: These are characteristic ranges based on computational studies of compounds with similar functional groups.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aspartic acid |

| Glutamic acid |

| Tryptophan |

| Tyrosine |

| Serine |

| Threonine |

| Asparagine |

| Leucine |

| Valine |

| Isoleucine |

Metabolic Pathways and Biotransformation Research of 2 4 Methyl 1 Piperidinyl Nicotinic Acid

In Silico Prediction of Metabolites and Metabolic Hotspots

In the early stages of drug discovery, computational, or in silico, models are invaluable for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govingentaconnect.com These tools utilize various approaches, including ligand-based methods that compare the molecule to known drugs and structure-based methods that dock the molecule into the active sites of metabolic enzymes like Cytochrome P450s (CYPs). nih.govnih.gov

For 2-(4-Methyl-1-piperidinyl)nicotinic acid, in silico analysis would identify several "metabolic hotspots"—atoms or functional groups that are most susceptible to enzymatic attack.

Predicted Metabolic Hotspots:

Piperidine (B6355638) Ring: The piperidine moiety is a common site for CYP-mediated oxidation. rsc.org Likely transformations include hydroxylation at the carbon atoms adjacent (alpha) to the nitrogen (C2' and C6') and at other positions on the ring. The 4-methyl group itself is a primary target for hydroxylation, leading to a primary alcohol.

Piperidine Nitrogen: The tertiary amine of the piperidine ring is susceptible to N-oxidation.

Nicotinic Acid Ring: The pyridine (B92270) ring of nicotinic acid can undergo hydroxylation, although this is generally a less favored pathway compared to metabolism on the piperidine ring.

Carboxylic Acid Group: The carboxylic acid function is a prime site for Phase II conjugation reactions, most notably with the amino acid glycine (B1666218). nih.gov

Below is a table summarizing the predicted metabolic hotspots and potential biotransformations for this compound.

| Metabolic Hotspot | Predicted Biotransformation Reaction | Potential Resulting Metabolite |

| 4-Methyl Group | Hydroxylation | 2-(4-(hydroxymethyl)-1-piperidinyl)nicotinic acid |

| Piperidine Ring (C2', C3', C5', C6') | Hydroxylation | Hydroxylated piperidine derivatives |

| Piperidine Ring | N-dealkylation (ring opening) | Not typically a primary pathway for piperidine nih.gov |

| Nicotinic Acid (Pyridine Ring) | Hydroxylation | Hydroxylated nicotinic acid derivatives |

| Carboxylic Acid Group | Glycine Conjugation (Phase II) | 2-(4-Methyl-1-piperidinyl)nicotinuric acid |

| Piperidine Nitrogen | N-Oxidation | 2-(4-Methyl-1-piperidine N-oxide)nicotinic acid |

These predictions serve as a foundational guide for targeted metabolite searches in subsequent in vitro and in vivo studies.

In Vitro Metabolic Pathway Elucidation (e.g., enzyme kinetics in liver fractions)

To experimentally validate and characterize the metabolic pathways predicted in silico, in vitro systems are employed. Liver microsomes and S9 fractions are standard tools for these investigations. milecell-bio.comnih.gov Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs, while the S9 fraction includes both microsomal and cytosolic enzymes, offering a broader view of metabolism. milecell-bio.commdpi.com

A typical study would involve incubating this compound with human and preclinical species (e.g., rat, dog) liver microsomes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. nih.gov The reaction mixture would be analyzed over time using liquid chromatography-mass spectrometry (LC-MS) to detect the disappearance of the parent compound and the formation of metabolites.

Enzyme Kinetics: By running these assays at various substrate concentrations, key enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), can be determined. These values help to understand the affinity of the enzymes for the compound and the efficiency of the metabolic pathways.

Reaction Phenotyping: To identify the specific CYP enzymes responsible for the oxidative metabolism, a process called reaction phenotyping is performed. This can involve using a panel of recombinant human CYP enzymes or employing specific chemical inhibitors for different CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) in incubations with pooled human liver microsomes. nih.govresearchgate.net Given the structure of the piperidine moiety, CYP3A4 and CYP2D6 would be the primary candidates for investigation. acs.orgpharmgkb.org

The table below outlines a hypothetical study design for elucidating the in vitro metabolic pathways.

| Assay Type | System Used | Objective | Key Parameters Measured |

| Metabolic Stability | Liver Microsomes (Human, Rat, Dog) | Determine the rate of intrinsic clearance. | Half-life (t1/2), Intrinsic Clearance (CLint) |

| Metabolite Profiling | Liver Microsomes, S9 Fraction | Identify major Phase I and Phase II metabolites. | Mass and structure of metabolites |

| Reaction Phenotyping | Recombinant CYP Enzymes, Chemical Inhibitors | Identify specific CYP isoforms involved in metabolism. | Rate of metabolite formation by each isoform |

| Enzyme Kinetics | Liver Microsomes | Determine the efficiency of the primary metabolic pathways. | Km, Vmax |

Identification and Structural Elucidation of Major Metabolites from Preclinical Models

Following in vitro analysis, the metabolic profile of this compound would be investigated in preclinical animal models, which is a regulatory requirement to ensure the safety of human metabolites. nih.govevotec.comacs.org These in vivo studies provide a more complete picture of metabolism, absorption, and excretion.

In a typical preclinical study, the compound is administered to a species used in toxicology testing (e.g., rats), and biological matrices such as plasma, urine, and feces are collected over a time course. researchgate.net These samples are then processed and analyzed, often using high-resolution mass spectrometry (HR-MS), to detect and identify metabolites. The structural elucidation of these metabolites is a critical step, often requiring more advanced analytical techniques like tandem mass spectrometry (MS/MS) and, for definitive confirmation, isolation and analysis by nuclear magnetic resonance (NMR) spectroscopy.

Based on the predictive work and the known metabolism of related structures, the following major metabolites would be anticipated in preclinical models:

M1: 2-(4-(hydroxymethyl)-1-piperidinyl)nicotinic acid: Formed by the hydroxylation of the 4-methyl group. This is often a major metabolic pathway for methylated compounds.

M2: Hydroxylated piperidine-ring metabolites: A series of metabolites resulting from hydroxylation at various positions on the piperidine ring.

M3: 2-(4-Methyl-1-piperidinyl)nicotinuric acid: The glycine conjugate of the parent compound, representing a major Phase II metabolite likely to be prominent in urine.

M4: N-oxide of this compound: Resulting from the oxidation of the piperidine nitrogen.

The table below details these hypothetical major metabolites.

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | 2-(4-(hydroxymethyl)-1-piperidinyl)nicotinic acid | Phase I: Hydroxylation |

| M2 | 2-(4-methyl-x-hydroxy-1-piperidinyl)nicotinic acid | Phase I: Hydroxylation |

| M3 | 2-(4-Methyl-1-piperidinyl)nicotinuric acid | Phase II: Glycine Conjugation |

| M4 | 2-(4-Methyl-1-piperidine N-oxide)nicotinic acid | Phase I: N-Oxidation |

Implications of Biotransformation on Pharmacological Activity

Drug metabolism can significantly alter the pharmacological profile of a compound, leading to metabolites that are more active, less active, or inactive compared to the parent drug. nih.govacs.org In some cases, metabolism can even produce toxic metabolites. oup.com

For this compound, the predicted biotransformations could have several implications for its pharmacological activity:

Inactivation and Enhanced Excretion: The addition of polar groups, such as through hydroxylation (M1, M2) and glycine conjugation (M3), generally increases the water solubility of a compound. This facilitates its excretion from the body, typically leading to a reduction or termination of its pharmacological effect. Conjugation is almost universally a deactivation pathway.

Altered Activity: A hydroxylated metabolite (M1, M2) could potentially retain some affinity for the parent drug's biological target. The new hydroxyl group could form new hydrogen bonds with the target, which might maintain, decrease, or in rare cases, even increase its activity. The specific position of the hydroxyl group would be crucial. nih.gov

Generation of a Different Active Moiety: N-dealkylation, if it were to occur, would cleave the piperidine ring from the nicotinic acid core. This would release nicotinic acid, a compound with its own well-characterized pharmacological effects, such as vasodilation and lipid-lowering properties. wikipedia.orgpatsnap.com This would represent a complete shift in the pharmacological profile.

The potential impact of each metabolic pathway on the compound's activity is summarized below.

| Metabolic Pathway | Potential Impact on Pharmacological Activity | Rationale |

| Hydroxylation (M1, M2) | Likely reduced activity; possibility of altered activity. | Increased polarity facilitates excretion. New functional group could alter target binding. |

| Glycine Conjugation (M3) | Inactivation and rapid excretion. | The large, polar glycine conjugate is unlikely to bind to the original target and is readily eliminated. |

| N-Oxidation (M4) | Likely reduced or no activity. | The addition of oxygen to the nitrogen typically reduces binding affinity and increases polarity. |

Analytical Methodologies for Characterization and Quantification of 2 4 Methyl 1 Piperidinyl Nicotinic Acid

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR, X-ray Diffraction)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-(4-Methyl-1-piperidinyl)nicotinic acid. These techniques provide detailed information about its elemental composition, connectivity of atoms, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecule, which in turn confirms its elemental formula. For this compound (Molecular Formula: C₁₂H₁₆N₂O₂), HRMS would verify the molecular weight of 220.27 g/mol by providing a highly accurate mass measurement of its molecular ion, typically within a few parts per million (ppm) of the theoretical value. chemscene.com This technique is crucial for distinguishing the compound from other molecules with the same nominal mass.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive connectivity of the atoms within the molecule. While one-dimensional (1D) ¹H and ¹³C NMR spectra give initial information on the chemical environment of hydrogen and carbon atoms, multidimensional techniques are required for complete structural elucidation.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the nicotinic acid ring and the aliphatic protons of the 4-methylpiperidine (B120128) moiety.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carboxylic acid carbon, the aromatic carbons of the pyridine (B92270) ring, and the aliphatic carbons of the piperidine (B6355638) ring.

2D NMR (COSY, HSQC, HMBC): Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of every signal and confirming the specific substitution pattern of the piperidine ring on the nicotinic acid core.

Below is a table of predicted ¹H NMR chemical shifts for the compound, based on the analysis of similar structures. hmdb.castackexchange.comchemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Pyridine-H (Position 6) | 8.2 - 8.4 | Doublet of doublets (dd) | Coupled to Pyridine-H at positions 4 and 5. |

| Pyridine-H (Position 4) | 7.8 - 8.0 | Doublet of doublets (dd) | Coupled to Pyridine-H at positions 5 and 6. |

| Pyridine-H (Position 5) | 7.1 - 7.3 | Triplet (t) or dd | Coupled to Pyridine-H at positions 4 and 6. |

| Piperidine-H (axial/equatorial, adjacent to N) | 3.0 - 3.5 | Multiplet (m) | Protons on carbons adjacent to the nitrogen atom. |

| Piperidine-H (axial/equatorial) | 1.5 - 2.0 | Multiplet (m) | Remaining protons on the piperidine ring. |

| Piperidine-CH (at position 4) | 1.3 - 1.6 | Multiplet (m) | Proton on the carbon bearing the methyl group. |

| Methyl-H (on piperidine) | 0.9 - 1.1 | Doublet (d) | Methyl group protons coupled to the adjacent CH. |

| Carboxylic Acid-H | 12.0 - 13.0 | Broad singlet (br s) | Acidic proton, may exchange with solvent. |

X-ray Diffraction analysis of a single crystal provides the ultimate confirmation of the molecular structure by mapping the precise spatial arrangement of atoms in the solid state. mdpi.com This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. For a novel compound, obtaining a crystal structure is the gold standard for structural verification. eurjchem.com

Chromatographic Separation and Purity Assessment (e.g., HPLC-UV/MS, GC-MS, Chiral Chromatography)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common method for determining the purity of non-volatile compounds. nih.gov A reversed-phase HPLC method is typically developed to separate the target compound from any related substances. Purity is often determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

A typical set of HPLC conditions for purity analysis is outlined in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from high aqueous to high organic content. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., 260 nm). sielc.com |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, particularly for identifying volatile impurities. who.int However, due to the low volatility of the carboxylic acid group, derivatization (e.g., silylation or esterification) is often required to convert the analyte into a more volatile form suitable for GC analysis. mdpi.comnih.gov

Chiral Chromatography is a specialized technique used to separate enantiomers (mirror-image isomers) of a chiral compound. As this compound possesses a plane of symmetry through the piperidine and pyridine rings, it is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for its analysis. nih.gov

Development and Validation of Bioanalytical Methods for Preclinical Samples (e.g., LC-MS/MS for quantification in biological matrices)

To support preclinical pharmacokinetic studies, a sensitive, specific, and robust bioanalytical method is required to quantify this compound in biological matrices such as plasma, blood, or urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity. nih.gov

The development and validation of an LC-MS/MS method involves several critical steps:

Method Development:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction. nih.govresearchgate.net The goal is to remove proteins and other interfering substances while maximizing the recovery of the analyte.

Chromatographic Separation: A rapid and efficient separation is typically achieved using Ultra-High-Performance Liquid Chromatography (UPLC) with a short analytical column to minimize run times. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more of its characteristic product ions formed by collision-induced dissociation. For this compound (MW=220.27), the precursor ion would be m/z 221.2.

The table below shows hypothetical MRM transitions for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation |

| This compound | 221.2 | > 177.2 | Quantifier |

| This compound | 221.2 | > 98.1 | Qualifier |

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA) to ensure its reliability. nih.govmdpi.com Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple concentration levels.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage). nih.gov

The table below summarizes typical acceptance criteria for a validated bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (CV%) | ≤15% (≤20% at the LLOQ) |

| Stability | Analyte concentration within ±15% of the initial concentration |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 2-(4-Methyl-1-piperidinyl)nicotinic acid

The current academic understanding of this compound is exceptionally limited, with scientific literature and databases primarily providing basic chemical identification data rather than in-depth research findings. The compound is identified by its molecular formula, C12H16N2O2, and a molecular weight of approximately 220.27 g/mol . chemscene.comchemscene.com Its structure consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the 2-position with a 4-methylpiperidine (B120128) group.

Nicotinic Acid (Niacin): As a well-established form of vitamin B3, nicotinic acid is extensively studied. wikipedia.org In pharmacological doses, it functions as a lipid-modifying agent that can lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. nih.govnih.gov Its primary mechanism for these effects involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2) in adipocytes, which inhibits lipolysis. nih.govresearchgate.net Nicotinic acid is a foundational structure in medicinal chemistry for developing drugs targeting dyslipidemia and related cardiovascular conditions. nih.gov

Piperidine (B6355638): The piperidine ring is a saturated heterocycle that is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. Its structural properties make it a valuable component for influencing a molecule's solubility, lipophilicity, and ability to interact with biological targets. Piperidine derivatives have shown a wide array of biological activities, including applications in oncology and as antimicrobial agents. nih.govbiomedpharmajournal.org

Therefore, the current understanding of this compound is largely theoretical, based on the known properties of its parent structures. It is a derivative of nicotinic acid, suggesting a potential for interaction with nicotinic acid receptors, while the appended 4-methylpiperidine group provides a structural element common in many bioactive compounds.

Table 1: Basic Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 460363-49-9 chemscene.com |

| Molecular Formula | C12H16N2O2 chemscene.comchemscene.com |

| Molecular Weight | 220.27 g/mol chemscene.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 53.43 Ų chemscene.com |

| SMILES | CC1CCN(CC1)C2=C(C=CC=N2)C(=O)O chemscene.com |

Identification of Unaddressed Research Questions and Knowledge Gaps

The scarcity of specific research on this compound means that numerous fundamental scientific questions remain unaddressed. The existing information is insufficient to characterize its chemical, pharmacological, or therapeutic profile.

Key Knowledge Gaps:

Chemical Synthesis and Characterization: There are no published, peer-reviewed methods detailing the synthesis of this specific compound. Consequently, data on its reaction yield, purification strategies, and stability are absent. Furthermore, comprehensive experimental data on its physicochemical properties—such as melting point, boiling point, solubility in various solvents, and pKa values—are not available.

Pharmacodynamics: The primary mechanism of action for this compound is completely unknown. It is unclear whether the compound acts as an agonist or antagonist at the GPR109A receptor, the primary target for the lipid-lowering effects of nicotinic acid. nih.gov Its binding affinity, selectivity, and functional activity at this and other potential receptors have not been investigated.

Pharmacokinetics: There is a complete lack of information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters such as bioavailability, plasma protein binding, metabolic pathways, and half-life have not been studied. Research on nicotinic acid shows it is metabolized in the liver to various products, including N1-methylnicotinamide; a similar metabolic fate for this derivative has not been explored. wikipedia.orgnih.gov

Biological Activity and Therapeutic Potential: Beyond the inferred potential related to its nicotinic acid core, no screening has been performed to identify its biological activities. Its potential efficacy in therapeutic areas where nicotinic acid and piperidine derivatives are active—such as dyslipidemia, inflammation, or as an antimicrobial agent—remains unevaluated. nih.govbiomedpharmajournal.orgmdpi.com

Future Avenues for Basic and Translational Research on the Compound and its Chemical Class

The significant knowledge gaps surrounding this compound present clear opportunities for future scientific investigation. A structured research program could elucidate its fundamental properties and explore its potential as a therapeutic agent or a lead compound for drug discovery.

Future Avenues for Basic Research:

Development of Synthetic Routes: The initial step would be to establish and optimize a robust synthetic pathway for the compound. This could potentially be achieved through the reaction of 2-chloronicotinic acid with 4-methylpiperidine, a common method for creating N-substituted nicotinic acid derivatives. mdpi.comresearchgate.net

Physicochemical Characterization: Once synthesized, the compound should undergo thorough characterization to determine its fundamental properties, including solubility, stability, and lipophilicity (LogP). This data is crucial for designing further pharmacological studies.

In Vitro Pharmacological Profiling: A comprehensive screening campaign is necessary to understand its biological activity. Key studies should include:

Receptor binding and functional assays to determine its activity at the GPR109A receptor and assess its potency and efficacy relative to nicotinic acid. nih.gov

Broad-panel screening against other relevant biological targets to identify any off-target effects or novel activities.

Antimicrobial screening against a panel of pathogenic bacteria and fungi, given that many heterocyclic compounds exhibit such properties. researchgate.net

Computational Modeling: Molecular docking and simulation studies could be employed to predict the binding mode of the compound with GPR109A and other potential targets. This can provide structural insights into its activity and guide the design of new analogs with improved properties. nih.gov

Future Avenues for Translational Research:

Preclinical Efficacy Studies: If basic research reveals promising activity, particularly as a potent and selective GPR109A agonist, preclinical studies in relevant animal models would be the next logical step. For instance, its lipid-modifying effects could be evaluated in rodent models of dyslipidemia. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound can serve as a scaffold for the synthesis of a library of related analogs. Systematic modifications to both the piperidine and nicotinic acid rings could be explored to develop an understanding of the structure-activity relationship. The goal would be to optimize potency, selectivity, and pharmacokinetic properties while potentially minimizing known side effects of nicotinic acid, such as flushing. nih.gov

Investigation of Novel Therapeutic Indications: Depending on the results of broad-panel screening, the compound and its chemical class could be investigated for novel therapeutic applications beyond dyslipidemia. For example, if significant anti-inflammatory or antimicrobial activity is discovered, its potential in these areas could be pursued through dedicated preclinical models.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methyl-1-piperidinyl)nicotinic acid, and how do reaction conditions influence yield?

Synthesis of substituted nicotinic acids typically involves organolithium or Grignard reagents for regioselective substitution. For example, 4-substituted nicotinic acids are synthesized via pyridyl-3-oxazoline intermediates, where organolithium reagents (e.g., phenyllithium) facilitate 1,4-addition, followed by oxidation and deprotection . For this compound, similar strategies may apply, with piperidine derivatives introduced via nucleophilic substitution or coupling reactions. Yield optimization requires controlled temperature (-78°C for organolithium reactions) and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization or HPLC (≥95% purity) is critical .

Q. What analytical methods are essential for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and piperidine ring conformation (e.g., δ 1.2–1.5 ppm for methyl groups in piperidine).

- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., expected [M+H]⁺ for C₁₂H₁₅N₂O₂: 235.1081) ensures molecular identity .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Store at 2–8°C in airtight, light-resistant containers under nitrogen. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor via HPLC for decomposition products (e.g., nicotinic acid hydrolysis byproducts) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, ionic strength) or metabolite interference. Validate findings using:

Q. How can computational modeling predict the compound’s interaction with nicotinamide adenine dinucleotide (NAD+) biosynthetic enzymes?

Molecular docking (AutoDock Vina) and DFT studies model binding to nicotinic acid phosphoribosyltransferase (NAPRT). Key parameters:

- Binding affinity (ΔG): ≤ -7.0 kcal/mol suggests strong interaction.

- H-bonding: Between the carboxylic acid group and Arg/Tyr residues in NAPRT’s active site.

Q. What mechanisms explain the compound’s pH-dependent reactivity in aqueous solutions?

Under acidic conditions (pH < 3), the nicotinic acid moiety protonates, altering redox behavior. Kinetic studies using peroxomonosulfate oxidation show pseudo-first-order dependence on [H⁺], with rate constants (k) derived from Arrhenius plots (Eₐ ≈ 50–70 kJ/mol). UV-Vis spectroscopy (λ = 260 nm) tracks reaction progress .

Q. How does structural modification at the piperidine ring influence metabolic stability?

- Methyl group position: 4-Methyl substitution on piperidine enhances metabolic resistance compared to 2- or 3-methyl analogs (logP increase by 0.5–1.0 units).

- Cytochrome P450 assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. T½ > 60 min indicates favorable pharmacokinetics .

Methodological Considerations

Q. What in vitro models best evaluate its potential in modulating NAD+ biosynthesis?

Use HepG2 cells or primary hepatocytes with siRNA knockdown of NAPRT. Quantify NAD+ levels via LC-MS/MS (MRM transitions: NAD⁺ → m/z 664 → 136). Co-treat with FK866 (NAMPT inhibitor) to isolate NAPRT-dependent effects .

Q. How to address ecological toxicity concerns during disposal?

- OECD 301D biodegradation test: Assess mineralization (CO₂ evolution) over 28 days.

- Daphnia magna acute toxicity (EC₅₀): ≤ 10 mg/L mandates incineration (≥ 800°C) with alkaline scrubbers to neutralize NOₓ byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.